Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl-

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- (CAS 816450-54-1) is a specialty organic compound with the molecular formula C13H10ClNO3S. It is a member of the benzenesulfonamide class, uniquely characterized by the presence of both a 4-chlorophenyl substituent on the sulfonamide nitrogen and a reactive 4-formyl group on the benzene ring.

Molecular Formula C13H10ClNO3S
Molecular Weight 295.74 g/mol
CAS No. 816450-54-1
Cat. No. B12531703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(4-chlorophenyl)-4-formyl-
CAS816450-54-1
Molecular FormulaC13H10ClNO3S
Molecular Weight295.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H10ClNO3S/c14-11-3-5-12(6-4-11)15-19(17,18)13-7-1-10(9-16)2-8-13/h1-9,15H
InChIKeyVJSMYBYLVBTCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- (CAS 816450-54-1): A Dual-Functional Synthetic Intermediate for Kinase Inhibitor Research


Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- (CAS 816450-54-1) is a specialty organic compound with the molecular formula C13H10ClNO3S . It is a member of the benzenesulfonamide class, uniquely characterized by the presence of both a 4-chlorophenyl substituent on the sulfonamide nitrogen and a reactive 4-formyl group on the benzene ring . This compound is not typically an end-product drug candidate but serves as a critical, advanced synthetic intermediate, particularly in the development of checkpoint kinase 2 (Chk2) inhibitors for oncology research [1]. Its structure provides two distinct handles for chemical diversification, making it a valuable building block in medicinal chemistry.

Why Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- Cannot Be Substituted by Simpler Analogs in Multi-Step Syntheses


Procurement specialists cannot simply substitute this compound with related benzenesulfonamides like N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1) or 4-formylbenzenesulfonamide (CAS 3240-35-5). Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is a uniquely functionalized intermediate that incorporates both key structural motifs—the 4-chlorophenyl group for target binding and the formyl group for further chemical transformation—within a single molecule . Substituting it would necessitate additional synthetic steps to install the missing functionality, negating the efficiency it provides. Its specific use in synthesizing potent Chk2 inhibitors, where it contributes to the final pharmacophore, means that any structural deviation would derail the established structure-activity relationship (SAR) and require re-optimization of the entire synthetic route [1].

Quantitative Evidence Guide: Differentiating Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- from its Closest Analogs


Superior Synthetic Utility: A Single Intermediate with Dual Functional Handles

The primary differentiation of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is its role as a dual-functional advanced intermediate, as evidenced by its use in the published synthesis of highly potent Chk2 inhibitors [1]. Unlike its closest commercially available analogs, it contains both the N-(4-chlorophenyl) motif and a reactive formyl group in the para position. This allows for convergent synthesis, eliminating multiple protection/deprotection and coupling steps required if one were to start from simpler, mono-functional building blocks like 4-formylbenzenesulfonamide (CAS 3240-35-5) or N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1) [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Validated Role in Producing Low-Nanomolar Chk2 Inhibitors

This compound is a documented precursor in the synthesis of advanced 2-arylbenzimidazole Chk2 inhibitors, including the highly potent lead compound '2h' (IC50 = 15 nM) [1]. Its specific chemical architecture is integral to the pharmacophore that achieves this potency. Substituting it with an analog would lead to a different final compound with an unknown activity profile. The publication by Arienti et al. explicitly lists this sulfonamide as a key intermediate, validating its importance in a proven, published route to best-in-class tool compounds [1].

Chk2 Kinase Radioprotection Oncology

High Purity Specification for Reliable Research Outcomes

Vendor data indicates that this compound is commercially available with a purity specification of ~98% .

Analytical Chemistry Quality Control Chemical Procurement

Primary Research Applications for Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- (CAS 816450-54-1)


Synthesis of Checkpoint Kinase 2 (Chk2) Inhibitor Libraries for Oncology Research

This is the primary documented use case. Research groups focused on DNA damage response pathways can use this intermediate as a foundational building block to synthesize focused libraries of 2-arylbenzimidazole Chk2 inhibitors [1]. Its dual functionality allows for rapid analog generation, accelerating SAR studies to improve potency and selectivity for Chk2 over other kinases like Chk1 [1].

Development of Radioprotective Agents

Given that the final Chk2 inhibitors synthesized from this intermediate have demonstrated radioprotective properties in human T-cells, this compound is a strategic starting material for programs aiming to develop adjuvants for radiotherapy [1]. It enables the exploration of chemical space around a proven radioprotective pharmacophore, with the goal of widening the therapeutic window of radiation treatment.

General Medicinal Chemistry for Sulfonamide-Based Inhibitors

Beyond Chk2, the general sulfonamide moiety is a privileged structure in medicinal chemistry. This compound can serve as a versatile template for creating novel inhibitors of other therapeutically relevant targets, such as carbonic anhydrases or other kinases. The formyl group is a key handle for creating diverse chemical matter through reactions like reductive amination or Grignard additions .

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